Platelet COX Metabolism: 22:5n-6 Shows 10–65% Conversion Efficiency Relative to Arachidonic Acid
When incubated with washed human platelets, 22:5n-6 (docosa-4,7,10,13,16-pentaenoic acid) is metabolized by cyclooxygenase and lipoxygenase to three products at substantially lower rates than arachidonic acid (20:4n-6). Specifically, dihomo-thromboxane B2 (the 22-carbon TXB2 analog) is produced at ~10% of the rate of TXB2 from AA; the 19-carbon HHT analog (14-hydroxy-4,7,10,12-nonadecatetraenoic acid) at ~15% of the AA-derived 12-HHT rate; and 14-hydroxy-4,7,10,12,16-docosapentaenoic acid at ~65% of the rate of 12-HETE from AA [1]. This reduced substrate efficiency means that 22:5n-6 generates prostanoid-like mediators at a fraction of arachidonic acid's capacity.
| Evidence Dimension | COX/LOX metabolite formation rate (relative to arachidonic acid = 100%) |
|---|---|
| Target Compound Data | 22:5n-6 → dihomo-TXB2 (10%), 14-OH-19:4 HHT analog (15%), 14-OH-22:5 (65%) |
| Comparator Or Baseline | Arachidonic acid (20:4n-6) → TXB2 (100%), 12-HHT (100%), 12-HETE (100%) |
| Quantified Difference | 22:5n-6 is a 1.5–10-fold less efficient COX substrate than AA depending on the metabolite measured |
| Conditions | Washed human platelets; metabolites purified by reverse-phase HPLC and identified by GC-MS |
Why This Matters
For researchers studying platelet function or eicosanoid signaling, this compound cannot substitute for AA as a COX substrate and will generate a distinct, attenuated mediator profile, requiring separate calibration in any assay measuring prostanoid output.
- [1] Milks MM, Sprecher H. Metabolism of 4,7,10,13,16-docosapentaenoic acid by human platelet cyclooxygenase and lipoxygenase. Biochim Biophys Acta. 1985;835(1):29-35. doi:10.1016/0005-2760(85)90026-8 View Source
